molecular formula C20H26ClNO5S B2967924 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate hydrochloride CAS No. 1049729-59-0

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate hydrochloride

Cat. No.: B2967924
CAS No.: 1049729-59-0
M. Wt: 427.94
InChI Key: FPMXZDDKYATWCX-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate hydrochloride is a sulfonate ester derivative characterized by a morpholinomethyl-substituted aromatic core and a 4-methoxybenzenesulfonate group. The compound’s structure combines a lipophilic aromatic system with a polar sulfonate moiety, making it a candidate for applications in medicinal chemistry (e.g., as a prodrug or enzyme inhibitor) or material science. The hydrochloride salt enhances its solubility in polar solvents, which is critical for industrial or pharmacological formulations .

Properties

IUPAC Name

[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 4-methoxybenzenesulfonate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S.ClH/c1-15-13-20(16(2)12-17(15)14-21-8-10-25-11-9-21)26-27(22,23)19-6-4-18(24-3)5-7-19;/h4-7,12-13H,8-11,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMXZDDKYATWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)OC)C)CN3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate hydrochloride, with the CAS number 1049729-59-0, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C20H26ClNO5S
  • Molar Mass : 427.94 g/mol
  • Structure :
    • Contains a morpholinomethyl group which is significant for its biological interactions.
PropertyValue
CAS Number1049729-59-0
Molecular FormulaC20H26ClNO5S
Molar Mass427.94 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Cholinesterase Inhibition : It has been observed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the breakdown of neurotransmitters. This inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .
  • Neuroprotective Effects : Studies indicate that the compound exhibits neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role .
  • Antiaggregating Activity : The compound has shown potential in preventing amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's pathology. By inhibiting Aβ aggregation, it may help in reducing plaque formation in the brain .

Pharmacological Evaluation

Recent studies have evaluated the pharmacological properties of this compound through various assays:

  • In Vitro Studies : The compound was tested on SH-SY5Y neuronal cells, demonstrating significant neuroprotective effects against H₂O₂ and Aβ-induced cytotoxicity. The IC₅₀ values for BChE inhibition were reported to be around 5.18 μM, indicating potent activity against this enzyme .
  • Molecular Modeling : Computational studies suggest that the compound effectively binds to the active sites of AChE and BChE, supporting its role as a multi-targeted agent against neurodegenerative diseases .

Case Studies

  • Alzheimer's Disease Research : A study focusing on multi-targeted agents for Alzheimer's disease highlighted this compound's ability to inhibit cholinesterases and prevent Aβ aggregation, positioning it as a promising candidate for further development in treating Alzheimer's .
  • Neuroprotection in Oxidative Stress Models : In experiments using oxidative stress models, the compound demonstrated protective effects on neuronal cells, suggesting its potential utility in therapeutic strategies aimed at neuroprotection .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of aryl sulfonate esters with variations in substituents on the benzene rings. Key analogues include:

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-Chlorobenzenesulfonate Hydrochloride Structural Difference: Replaces the 4-methoxy group with a 4-chloro substituent. Applications: Used in agrochemical intermediates due to its stability under harsh conditions .

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-Fluorobenzenesulfonate Hydrochloride Structural Difference: Substitutes the 4-methoxy group with a 4-fluoro group. Impact: Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability, making this analogue more suitable for pharmaceutical applications .

Comparative Data Table

Property 4-Methoxy Derivative 4-Chloro Derivative 4-Fluoro Derivative
Molecular Formula C₂₀H₂₄ClNO₅S C₁₉H₂₁Cl₂NO₄S C₁₉H₂₁ClFNO₄S
Molecular Weight (g/mol) 458.93 444.80 428.89
Substituent Electronic Effect Electron-donating (methoxy) Electron-withdrawing (chloro) Electron-withdrawing (fluoro)
Solubility in Water Moderate (enhanced by hydrochloride salt) Low (chloro group reduces polarity) Moderate (fluorine improves lipophilicity)
Industrial Use Pharmaceutical intermediates Agrochemicals, polymer additives Drug discovery, imaging agents

Research Findings

  • Reactivity : The 4-methoxy derivative exhibits slower hydrolysis rates in aqueous media compared to its chloro and fluoro counterparts due to the electron-donating methoxy group stabilizing the sulfonate ester bond .
  • Biological Activity : Fluorinated analogues show higher blood-brain barrier penetration in preliminary neuropharmacological studies, whereas the methoxy variant is less CNS-active but more suited for peripheral targets .
  • Synthetic Accessibility: The 4-methoxy derivative requires milder reaction conditions for sulfonation compared to halogenated analogues, as reported in hydrazide-based synthetic routes (e.g., using 4-methoxybenzenesulfonohydrazide intermediates) .

Notes on Commercial Availability

  • The 4-methoxy and 4-fluoro derivatives are marketed as industrial-grade chemicals (purity ≥97%) with ISO and REACH certifications, whereas the 4-chloro variant is typically sold in bulk for agrochemical manufacturing .

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